2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of pyrimidinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a mixture of ethanol and water at room temperature . The resulting intermediate is then reacted with 2-(trifluoromethyl)aniline to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different nucleophiles, leading to the substitution of the sulfanyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydrazine hydrate and aniline, which can lead to the formation of hydrazinyl and anilino derivatives.
Oxidation and Reduction:
Major Products
Substitution Products: Hydrazinyl and anilino derivatives are major products formed from substitution reactions.
Scientific Research Applications
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s pyrimidinone core is known for its potential anticancer, antitubercular, and antiviral activities.
Materials Science: The compound can be used in the fabrication of functional supramolecular assemblies and materials due to its high association constants.
Biological Research: The compound’s derivatives have shown pH-responsive self-assembling behavior, making them useful in various biological applications.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s pyrimidinone core can interact with nucleic acids and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-ureido-4 [1H]-6-methyl-pyrimidinone: Known for its use in the fabrication of functional supramolecular assemblies.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: Used to obtain various S-alkyl derivatives with anticonvulsant activity.
Uniqueness
2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a pyrimidinone core with a trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c1-8-6-12(20-13(22)18-8)23-7-11(21)19-10-5-3-2-4-9(10)14(15,16)17/h2-6H,7H2,1H3,(H,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBNDOXLZQQDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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